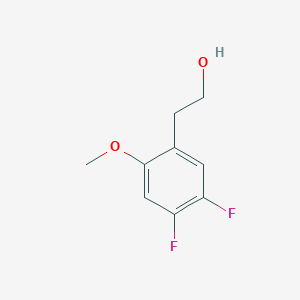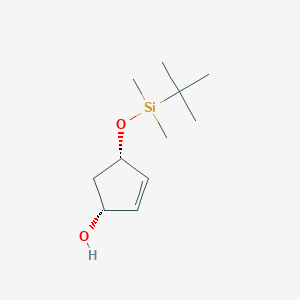
Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol is a chiral compound with a cyclopentene ring substituted with a tert-butyldimethylsilyl (TBDMS) protecting group and a hydroxyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in constructing more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentene derivative.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Chiral Induction: Chiral induction can be achieved using chiral catalysts or auxiliaries to ensure the correct stereochemistry at the 1R,4S positions.
Industrial Production Methods
Industrial production methods for such compounds would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the double bond in the cyclopentene ring.
Substitution: The TBDMS protecting group can be removed using fluoride sources like TBAF (Tetrabutylammonium fluoride), allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Hydrogen gas with a palladium catalyst
Substitution: TBAF for deprotection
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Saturated cyclopentane derivatives
Substitution: Free hydroxyl group derivatives
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of natural products and pharmaceuticals.
Protecting Group Strategies: The TBDMS group is commonly used in multi-step organic synthesis to protect hydroxyl groups.
Biology
Enzyme Studies: Used in studies involving enzyme-catalyzed reactions to understand stereochemistry and reaction mechanisms.
Medicine
Drug Development: Potential intermediate in the synthesis of drug candidates with specific chiral centers.
Industry
Material Science: Used in the synthesis of polymers and other materials requiring specific chiral centers.
作用机制
The mechanism of action for Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol would depend on its specific application
相似化合物的比较
Similar Compounds
(1R,4S)-4-Hydroxy-2-cyclopentenone: Lacks the TBDMS protecting group but has similar reactivity.
(1R,4S)-4-Methoxy-2-cyclopentenol: Has a methoxy group instead of a hydroxyl group.
Uniqueness
The presence of the TBDMS protecting group in Rel-(1R,4S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol provides unique reactivity and stability, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H22O2Si |
|---|---|
分子量 |
214.38 g/mol |
IUPAC 名称 |
(1R,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h6-7,9-10,12H,8H2,1-5H3/t9-,10+/m0/s1 |
InChI 键 |
VRSPJPYUHXNQHT-VHSXEESVSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](C=C1)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
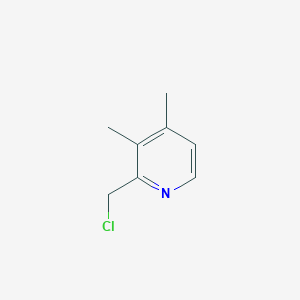
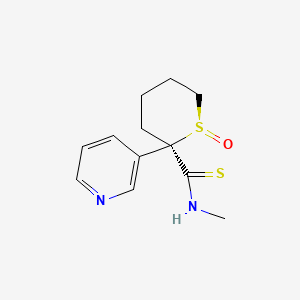
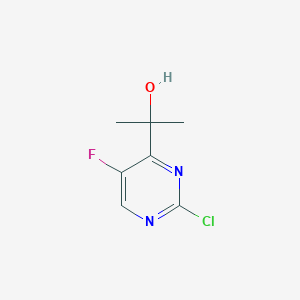
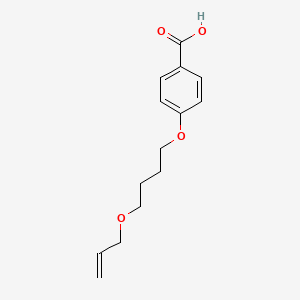
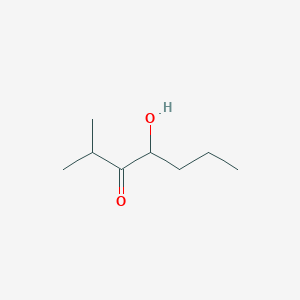
![{4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]phenyl}methanol](/img/structure/B8637111.png)
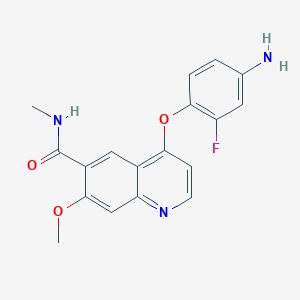
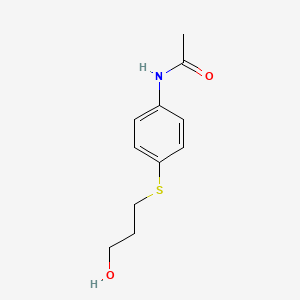
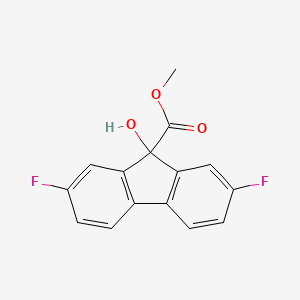
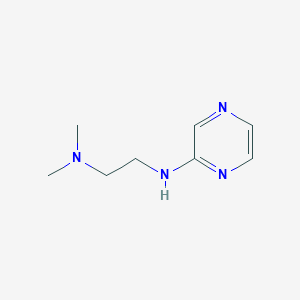
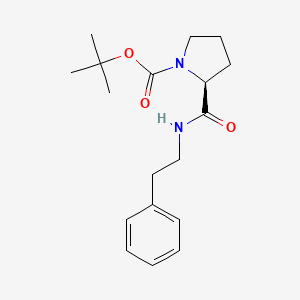
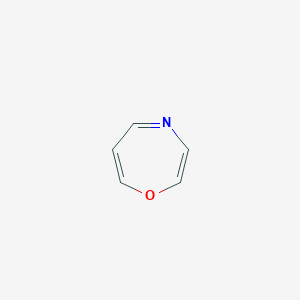
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-methylethanamine](/img/structure/B8637152.png)
